molecular formula C11H13NO B075831 2-(4-Pyridylmethyl)cyclopentanone CAS No. 13640-53-4

2-(4-Pyridylmethyl)cyclopentanone

Cat. No. B075831
CAS RN: 13640-53-4
M. Wt: 175.23 g/mol
InChI Key: KCCWUQWTDYABRH-UHFFFAOYSA-N
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Description

2-(4-Pyridylmethyl)cyclopentanone, also known as PMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMC is a cyclic ketone that contains a pyridine ring, which makes it an important building block for the synthesis of various organic compounds. The purpose of

Mechanism Of Action

The mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone is not well understood, but it is believed to involve the formation of a covalent bond with the target molecule. 2-(4-Pyridylmethyl)cyclopentanone contains a carbonyl group, which can react with nucleophilic groups on the target molecule, such as amino or hydroxyl groups. This covalent bond formation can result in the inhibition or activation of the target molecule, depending on the nature of the target molecule and the position of the covalent bond.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-Pyridylmethyl)cyclopentanone are largely dependent on the target molecule and the position of the covalent bond. 2-(4-Pyridylmethyl)cyclopentanone has been shown to inhibit various enzymes, such as kinases and proteases, which are involved in various physiological processes, such as cell signaling and protein degradation. 2-(4-Pyridylmethyl)cyclopentanone has also been shown to activate certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(4-Pyridylmethyl)cyclopentanone is its versatility as a building block for the synthesis of various organic compounds. 2-(4-Pyridylmethyl)cyclopentanone can be easily synthesized and modified to suit the needs of a particular experiment. However, one of the limitations of 2-(4-Pyridylmethyl)cyclopentanone is its reactivity towards nucleophilic groups, which can make it difficult to use in certain experiments. Additionally, 2-(4-Pyridylmethyl)cyclopentanone is not readily available commercially, which can make it difficult to obtain for certain experiments.

Future Directions

There are several future directions for the research on 2-(4-Pyridylmethyl)cyclopentanone. One direction is the development of new synthesis methods for 2-(4-Pyridylmethyl)cyclopentanone that can improve the yield and purity of the compound. Another direction is the synthesis and evaluation of new 2-(4-Pyridylmethyl)cyclopentanone derivatives that have improved properties, such as increased selectivity and potency towards a particular target molecule. Additionally, the mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone needs to be further elucidated to facilitate the development of new 2-(4-Pyridylmethyl)cyclopentanone-based compounds with specific biological activities.

Synthesis Methods

The synthesis of 2-(4-Pyridylmethyl)cyclopentanone involves the reaction of 4-pyridylmethanol with cyclopentanone in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through an acid-catalyzed dehydration process, which results in the formation of 2-(4-Pyridylmethyl)cyclopentanone. The yield of 2-(4-Pyridylmethyl)cyclopentanone can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.

Scientific Research Applications

2-(4-Pyridylmethyl)cyclopentanone has been extensively used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. 2-(4-Pyridylmethyl)cyclopentanone is particularly useful in the synthesis of compounds that contain a pyridine ring, which is a common structural motif in many bioactive molecules. For example, 2-(4-Pyridylmethyl)cyclopentanone has been used in the synthesis of pyridine-based kinase inhibitors, which have potential applications in cancer therapy.

properties

CAS RN

13640-53-4

Product Name

2-(4-Pyridylmethyl)cyclopentanone

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(pyridin-4-ylmethyl)cyclopentan-1-one

InChI

InChI=1S/C11H13NO/c13-11-3-1-2-10(11)8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2

InChI Key

KCCWUQWTDYABRH-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1)CC2=CC=NC=C2

Canonical SMILES

C1CC(C(=O)C1)CC2=CC=NC=C2

synonyms

2-(4-Pyridylmethyl)cyclopentanone

Origin of Product

United States

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